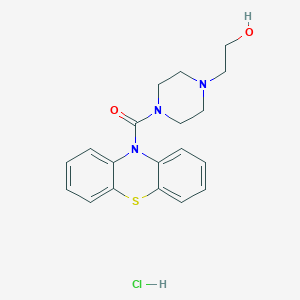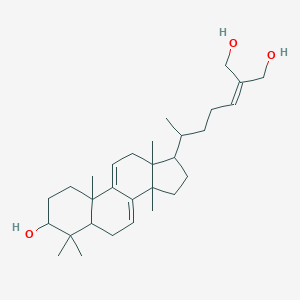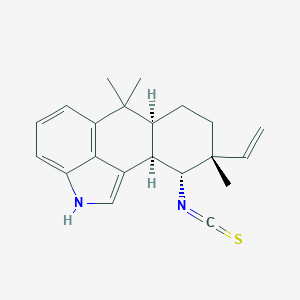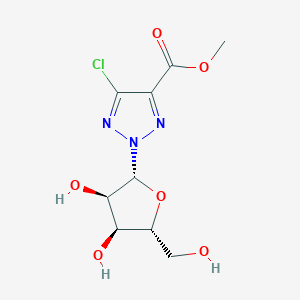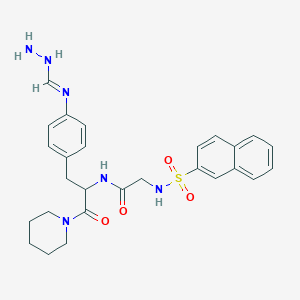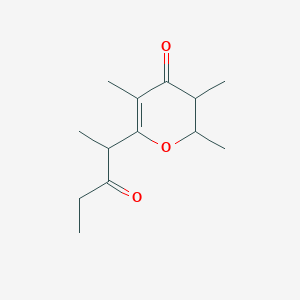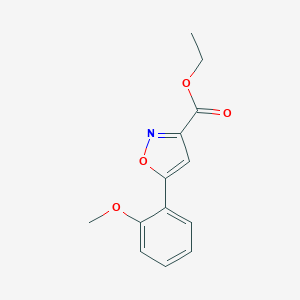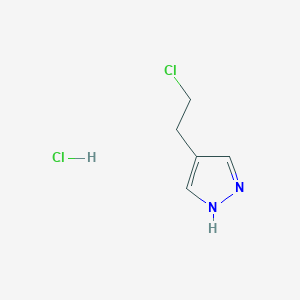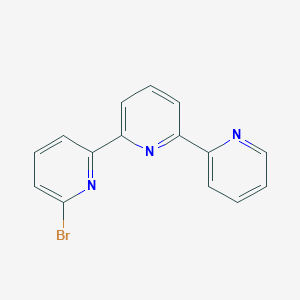![molecular formula C10H12O B024988 Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) CAS No. 107653-80-5](/img/structure/B24988.png)
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is a chemical compound with a complex molecular structure. It is commonly known as Methylcyclohexenone or MCH and is widely used in scientific research. This compound has gained significant attention due to its unique structure and properties, making it a versatile compound for various applications.2.1]hepta-2,5-dien-2-yl)-(9CI).
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also undergo various chemical transformations, making it a versatile compound for scientific research.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) are not well documented. However, it is believed to have low toxicity and is not known to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) has several advantages for lab experiments. It is a versatile compound that can be used in various chemical reactions. It is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using this compound is its instability, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI). One potential area of research is in the development of new drugs and pharmaceuticals. Additionally, the unique structure and properties of this compound make it a promising candidate for the development of new materials and catalysts. Finally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI).
Conclusion:
In conclusion, Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is a complex chemical compound that has gained significant attention in scientific research. It has a wide range of applications, including as a chemical intermediate, reagent, and in the development of new drugs and pharmaceuticals. While the mechanism of action and biochemical and physiological effects of this compound are not well understood, it is believed to have low toxicity and is relatively easy to synthesize. Further research is needed to better understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is a complex process that requires a high level of expertise. The most common method of synthesis involves the reaction of 3-methylcyclohexenone with sodium methoxide in methanol. This reaction leads to the formation of Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) with a yield of around 70%.
Aplicaciones Científicas De Investigación
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) has a wide range of applications in scientific research. It is commonly used as a chemical intermediate in the synthesis of various compounds. It is also used as a reagent in organic chemistry for the preparation of complex molecules. Additionally, Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) is used in the development of new drugs and pharmaceuticals due to its unique structure and properties.
Propiedades
Número CAS |
107653-80-5 |
|---|---|
Nombre del producto |
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)-(9CI) |
Fórmula molecular |
C10H12O |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
1-(3-methyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-6-8-3-4-9(5-8)10(6)7(2)11/h3-4,8-9H,5H2,1-2H3 |
Clave InChI |
HFCTYEPYHIVGAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CC1C=C2)C(=O)C |
SMILES canónico |
CC1=C(C2CC1C=C2)C(=O)C |
Sinónimos |
Ethanone, 1-(3-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



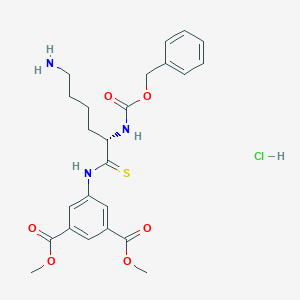
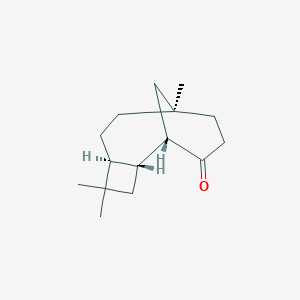

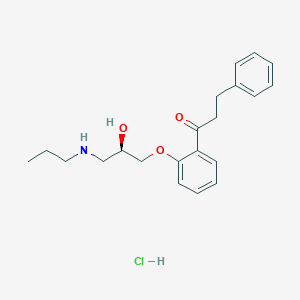
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)
